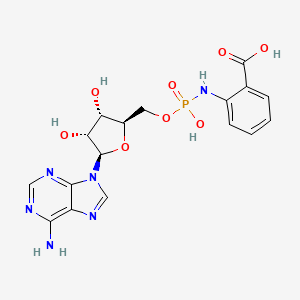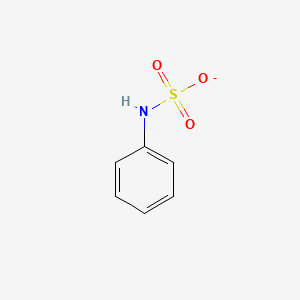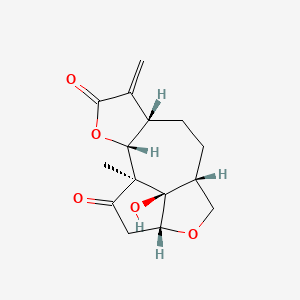
Ubisindine
Übersicht
Beschreibung
Ubisindin ist eine chemische Verbindung, die für ihre antiarrhythmischen Eigenschaften bekannt ist. Sie gehört zur Klasse der Isoindolon-Derivate, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, darunter entzündungshemmende, nootropische, anxiolytische und sedative Wirkungen .
Herstellungsmethoden
Die Synthese von Ubisindin umfasst mehrere Schritte. Eine gängige Methode umfasst die Reaktion von Oxoisoindolium-Hexachloroantimonat mit verschiedenen Nitrilen zur Bildung von 2-Azoniaallen-Salzen. Diese Salze unterliegen beim Erhitzen einer Cyclisierung, wodurch tetracyclische Verbindungen entstehen . Eine andere Methode beinhaltet die Reaktion von Oxoisoindolochinazolinium-Hexachloroantimonat mit p-Toluidin, gefolgt von Neutralisation mit Natriumcarbonat, um die entsprechende freie Base zu erhalten
Wissenschaftliche Forschungsanwendungen
Ubisindin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Ubisindin wird als Baustein in der organischen Synthese verwendet, um verschiedene heterozyklische Verbindungen zu erzeugen.
Biologie: Es wurde auf seine antimikrobielle Aktivität gegen verschiedene Bakterienstämme untersucht.
Wirkmechanismus
Der Wirkmechanismus von Ubisindin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen im Körper. Als Antiarrhythmikum beeinflusst Ubisindin wahrscheinlich Ionenkanäle in Herzmuskelzellen, wodurch der Herzrhythmus stabilisiert wird. Die genauen molekularen Pfade und Zielstrukturen, die an seiner Wirkung beteiligt sind, sind noch nicht vollständig geklärt .
Vorbereitungsmethoden
The synthesis of ubisindine involves several steps. One common method includes the reaction of oxoisoindolium hexachloroantimonate with different nitriles to form 2-azoniaallene salts. These salts undergo cyclization upon heating, resulting in tetracyclic compounds . Another method involves the reaction of oxoisoindoloquinazolinium hexachloroantimonate with p-toluidine, followed by neutralization with sodium carbonate to yield the corresponding free base
Analyse Chemischer Reaktionen
Ubisindin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Ubisindin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Substitution: Ubisindin kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Halogene und andere Nucleophile.
Cyclisierung: Wie in den Herstellungsmethoden erwähnt, kann Ubisindin Cyclisierungsreaktionen eingehen, um tetracyclische Verbindungen zu bilden.
Vergleich Mit ähnlichen Verbindungen
Ubisindin ist unter den Isoindolon-Derivaten aufgrund seiner spezifischen antiarrhythmischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Indoprofen: Bekannt für seine entzündungshemmenden Eigenschaften.
Pazinaclone und Pagoclone: Diese Verbindungen haben anxiolytische und sedative Wirkungen.
Chlorthalidon: Ein Diuretikum und Antihypertensivum.
Jede dieser Verbindungen hat unterschiedliche biologische Aktivitäten, was die Vielseitigkeit von Isoindolon-Derivaten in der medizinischen Chemie unterstreicht.
Eigenschaften
IUPAC Name |
2-[2-(diethylamino)ethyl]-3-phenyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-21(4-2)14-15-22-19(16-10-6-5-7-11-16)17-12-8-9-13-18(17)20(22)23/h5-13,19H,3-4,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYIBRGXWAWBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865267 | |
| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26070-78-0 | |
| Record name | Ubisindine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026070780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Diethylamino)ethyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UBISINDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV251T245M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)spiro[11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-22,2'-5H-1,3-thiazole]-4-one](/img/structure/B1211933.png)








![5-Methoxy-2-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211948.png)
